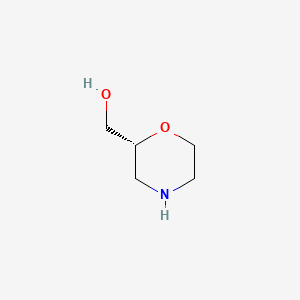
Bentazon-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bentazon, a selective postemergence herbicide, is widely studied for its effectiveness against broadleaf weeds in various crops. Its molecular structure and properties allow for specific interactions with plant physiology, making it a subject of extensive research in agricultural chemistry.
Synthesis Analysis
Research on compounds related to bentazon, such as bent-core mesogenic compounds and coordination polymers with bent 1,2,4-triazole bridges, provides insights into synthesis techniques. These studies often involve the characterization of new compounds through methods like NMR spectroscopy, FTIR, and mass spectrometry, highlighting the importance of detailed synthesis analysis in understanding bentazon's derivatives (Tomi et al., 2016).
Molecular Structure Analysis
The molecular structure of bentazon and related compounds is characterized using various spectroscopic methods. For instance, the study of N-H pyrazoles and indazoles using 13C NMR spectroscopy provides valuable data on the molecular structure and tautomerism, which is crucial for understanding the reactivity and properties of bentazon (López et al., 1993).
Chemical Reactions and Properties
The reactivity and chemical properties of bentazon are influenced by its molecular structure. Studies on bentazon metabolism in plants and its interaction with enzymes illustrate the compound's biochemical behavior and detoxification mechanisms. This research helps in understanding how bentazon affects plant physiology and contributes to its selective herbicidal action (Mahoney & Penner, 1975).
Physical Properties Analysis
The physical properties of bentazon, such as solubility, adsorption, and mobility in soils, are crucial for its application as a herbicide. Studies on the mobility and adsorption of bentazon in various soils provide insights into its environmental behavior, influencing application strategies to minimize off-target effects and environmental impact (Abernathy & Wax, 1973).
Chemical Properties Analysis
The chemical properties of bentazon, including its reactivity towards different substrates and conditions, are analyzed to understand its mechanism of action as a herbicide. Research into the oxidation of bentazon using advanced oxidation processes sheds light on methods for its degradation and removal from water, highlighting the compound's environmental impact and the potential for remediation techniques (Wei et al., 2016).
Wissenschaftliche Forschungsanwendungen
Detoxification and Resistance Mechanisms in Plants
- Molecular Mechanisms in Rice : Research has demonstrated how rice plants detoxify Bentazon through the induction of the CYP81A6 gene, which leads to herbicide resistance. This study provides a comprehensive analysis of the protein changes in rice leaves following Bentazon exposure, revealing significant alterations in photosynthesis, carbohydrate metabolism, and stress response proteins. A candidate transcription factor driving the expression of detoxification genes such as CYP81A6 was identified, enhancing our understanding of Bentazon resistance mechanisms in rice (Fang et al., 2015).
Environmental Behavior and Degradation
Nanocatalysts for Polluted Water : A study on the photocatalytic degradation of Bentazon in polluted water using ZnO & TiO2 nanocatalysts highlighted the potential for efficient removal of Bentazon from water sources. This research underlines the effectiveness of these nanocatalysts in breaking down Bentazon under certain conditions, suggesting a promising approach for mitigating water pollution caused by this herbicide (Ahmed, 2019).
Electrochemical Detection : An innovative approach using a nanocomposite electrode and continuous coulometric FFT cyclic voltammetry for ultra-trace measurement of Bentazon was developed. This technique showcases a novel sensor with high sensitivity and rapid response, offering a new method for environmental monitoring of Bentazon levels (Norouzi et al., 2015).
Soil and Water Management : Research focusing on the behavior of Bentazon under different water and tillage management regimes in rice-growing conditions provided insights into how these practices affect the herbicide's sorption, dissipation, and leaching in the environment. Findings suggest that certain management practices can effectively reduce water contamination by Bentazon in agricultural settings (López-Piñeiro et al., 2017).
Toxicological Assessments
- Effects on Marine Diatoms : A study assessed the impact of Bentazon on the growth and physiological responses of the marine diatom Chaetoceros gracilis, revealing that even at low concentrations, Bentazon can induce significant changes in cellular volume and photosynthetic activity. This research contributes to our understanding of the potential ecological risks posed by Bentazon in marine environments (Hourmant et al., 2009).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1330188-66-3 |
|---|---|
Produktname |
Bentazon-13C6 |
Molekularformel |
C₄¹³C₆H₁₂N₂O₃S |
Molekulargewicht |
246.23 |
Synonyme |
3-(1-Methylethyl)-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; 3,4-Dihydro-3-isopropyl-1H-2,1,3-benzothiadiazin-4-one-13C6 2,2-Dioxide; 3-Isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; Basagran-13C6; Basagran 480-13C6; Basamais-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)
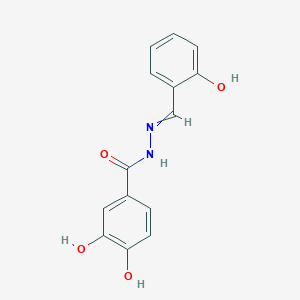

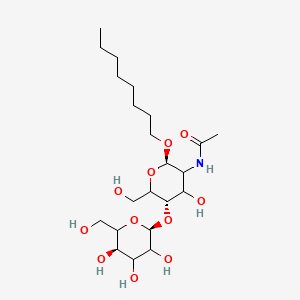
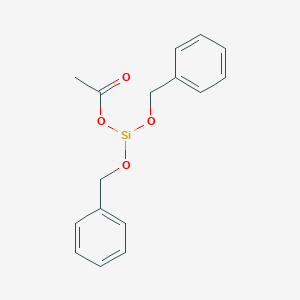
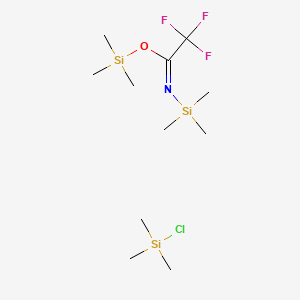
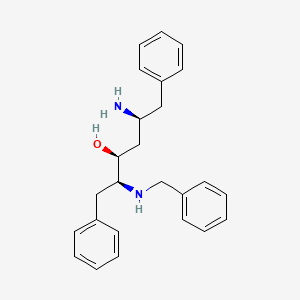
![Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)](/img/structure/B1146094.png)
![2-[(2Z)-2-Penten-2-yl]pyridine](/img/structure/B1146095.png)
